molecular formula C21H25N3O4 B15016365 N'-[(1E)-1-(4-tert-butylphenyl)ethylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide

N'-[(1E)-1-(4-tert-butylphenyl)ethylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide

Cat. No.: B15016365
M. Wt: 383.4 g/mol
InChI Key: ACRSTJVROWCVKH-PXLXIMEGSA-N
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Description

N’-[(1E)-1-(4-tert-butylphenyl)ethylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide is a complex organic compound characterized by its unique structure, which includes a tert-butylphenyl group and a nitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-tert-butylphenyl)ethylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide typically involves multiple steps. One common method starts with the preparation of 4-tert-butylacetophenone, which is then reacted with hydrazine hydrate to form the corresponding hydrazone. This intermediate is further reacted with 4-methyl-2-nitrophenoxyacetic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-tert-butylphenyl)ethylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N’-[(1E)-1-(4-tert-butylphenyl)ethylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N’-[(1E)-1-(4-tert-butylphenyl)ethylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1E)-1-(4-tert-butylphenyl)ethylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H25N3O4

Molecular Weight

383.4 g/mol

IUPAC Name

N-[(E)-1-(4-tert-butylphenyl)ethylideneamino]-2-(4-methyl-2-nitrophenoxy)acetamide

InChI

InChI=1S/C21H25N3O4/c1-14-6-11-19(18(12-14)24(26)27)28-13-20(25)23-22-15(2)16-7-9-17(10-8-16)21(3,4)5/h6-12H,13H2,1-5H3,(H,23,25)/b22-15+

InChI Key

ACRSTJVROWCVKH-PXLXIMEGSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OCC(=O)N/N=C(\C)/C2=CC=C(C=C2)C(C)(C)C)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NN=C(C)C2=CC=C(C=C2)C(C)(C)C)[N+](=O)[O-]

Origin of Product

United States

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